2-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide
Overview
Description
2-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide is a complex organic compound with a unique structure that includes a nitro group, a methyl group, and a propanoylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide typically involves multiple steps, starting with the nitration of a methyl-substituted benzene ring to introduce the nitro group This is followed by the acylation of the nitro compound to form the benzamide structure
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as ultrasonic irradiation in the presence of a solid acid catalyst have been reported to be effective for the synthesis of benzamide derivatives . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at positions activated by the nitro group.
Condensation: The amide group can undergo condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong nucleophiles for substitution reactions. The conditions often involve elevated temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the benzene ring.
Scientific Research Applications
2-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity, making it useful in the study of biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-nitro-N-[4-(propionylamino)phenyl]benzamide
- 2-methyl-3-nitro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide
Uniqueness
The unique combination of functional groups in 2-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide gives it distinct chemical properties and reactivity compared to similar compounds. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2-methyl-3-nitro-N-[4-(propanoylamino)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-3-16(21)18-12-7-9-13(10-8-12)19-17(22)14-5-4-6-15(11(14)2)20(23)24/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSZPNLLUYCOTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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